Lipophilicity Comparison: XLogP3-AA of 2-Pyridylmethyl vs 3-Pyridylmethyl Regioisomer
The target compound 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde exhibits an XLogP3-AA of 1.5 [1]. In contrast, the 3-pyridylmethyl regioisomer, 1-(Pyridin-3-ylmethyl)cyclobutane-1-carbaldehyde, is predicted to be significantly more lipophilic with an XLogP3-AA of 1.8 [2]. This difference of +0.3 log units is a quantifiable physicochemical differentiation arising solely from the position of the pyridyl nitrogen.
| Evidence Dimension | Partition coefficient (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)cyclobutane-1-carbaldehyde, XLogP3-AA = 1.8 |
| Quantified Difference | Delta = +0.3 (comparator is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) [REFS-1, REFS-2]. |
Why This Matters
A 0.3 log unit difference in XLogP is significant in medicinal chemistry and can dramatically influence a molecule's ADME profile, solubility, and off-target binding, making precise regioisomer selection critical for lead optimization.
- [1] PubChem. (2026). 1-[(Pyridin-2-yl)methyl]cyclobutane-1-carbaldehyde. CID 130680563, Property: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). 1-[(Pyridin-3-yl)methyl]cyclobutane-1-carbaldehyde. CID 132371484, Property: XLogP3-AA. National Center for Biotechnology Information. View Source
